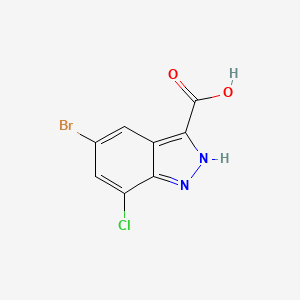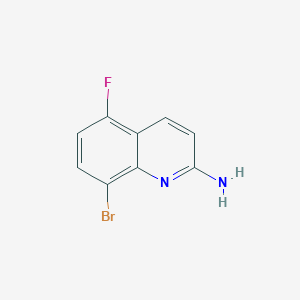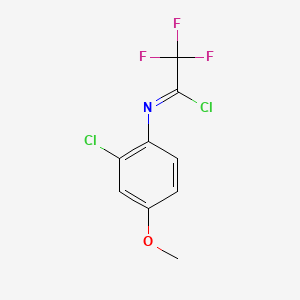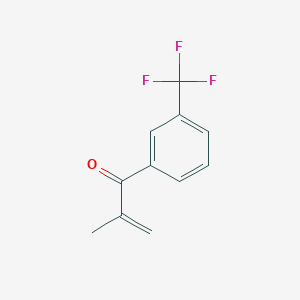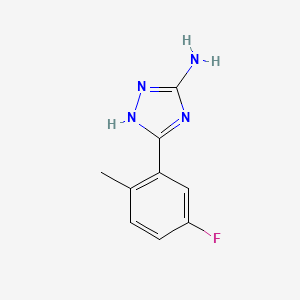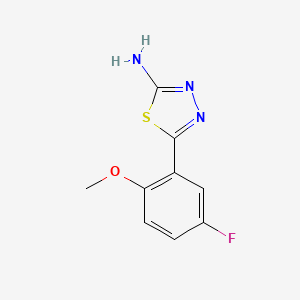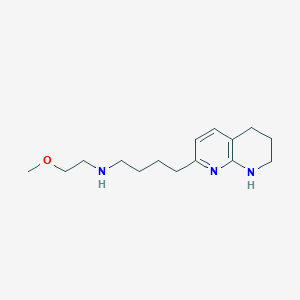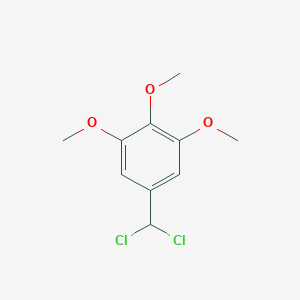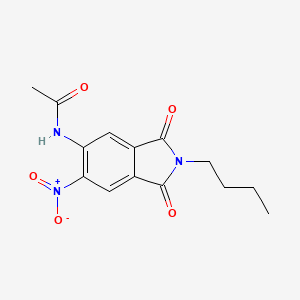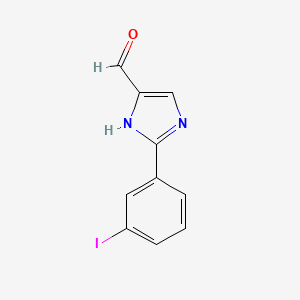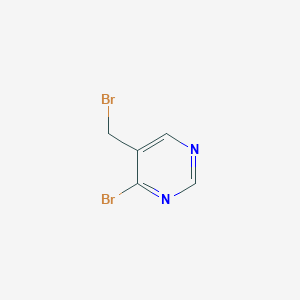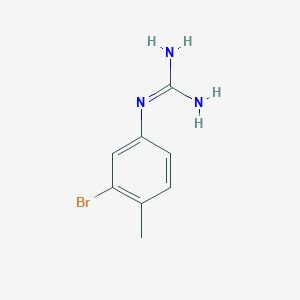
1-(3-Bromo-4-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)guanidine typically involves the reaction of 3-bromo-4-methylaniline with a guanidylating agent. One common method is the use of S-methylisothiourea as a guanidylating agent . The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs transition metal-catalyzed reactions. These methods are advantageous due to their high yields and the ability to use a wide range of substrates . Catalysts such as palladium or nickel are commonly used in these processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include corresponding oxides or hydroxylated derivatives.
Reduction: Products include amines or partially reduced intermediates.
Applications De Recherche Scientifique
1-(3-Bromo-4-methylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role as a kinase inhibitor and its potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)guanidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA and proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromo-4-methylphenyl)thiourea: Similar structure but contains a thiourea group instead of a guanidine group.
1-(3-Bromo-4-methylphenyl)urea: Contains a urea group instead of a guanidine group.
1-(3-Bromo-4-methylphenyl)imidazole: Contains an imidazole ring instead of a guanidine group.
Uniqueness
1-(3-Bromo-4-methylphenyl)guanidine is unique due to its high basicity and ability to form stable hydrogen bonds. These properties make it particularly useful in biological applications where strong interactions with biomolecules are required .
Propriétés
Formule moléculaire |
C8H10BrN3 |
|---|---|
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
2-(3-bromo-4-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clé InChI |
ORLBDTIUTXZBDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=C(N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



